molecular formula C10H17NO2 B12559652 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane CAS No. 143957-74-8

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane

Cat. No.: B12559652
CAS No.: 143957-74-8
M. Wt: 183.25 g/mol
InChI Key: WPVQQBFDTRDXML-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a nitromethyl group. The bicyclo[3.1.1]heptane framework is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclic structure with high stereoselectivity.

    Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration of a suitable precursor, such as a methyl-substituted bicyclo[3.1.1]heptane. This step often requires the use of nitric acid and a catalyst under controlled conditions to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitromethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups using nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halides, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Nitro compounds, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.

Scientific Research Applications

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Similar bicyclic structure but with a methylene group instead of a nitromethyl group.

    Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Contains a hydroxyl group instead of a nitromethyl group.

    Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Similar structure with additional methyl groups.

Uniqueness

6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure makes it a valuable building block in organic synthesis and a subject of interest in various scientific research fields.

Properties

CAS No.

143957-74-8

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane

InChI

InChI=1S/C10H17NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h7-9H,3-6H2,1-2H3

InChI Key

WPVQQBFDTRDXML-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)C[N+](=O)[O-])C

Origin of Product

United States

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